molecular formula C9H5BrF2O3 B12330537 Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-

Cat. No.: B12330537
M. Wt: 279.03 g/mol
InChI Key: ZDMUOBYSGZZBDS-UHFFFAOYSA-N
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Description

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- is an organic compound with the molecular formula C9H5BrF2O3 It is a derivative of ethanone, featuring a bromo group and a difluorobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- typically involves the bromination of a precursor compound. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- involves its interaction with specific molecular targets. The bromo and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone,2-bromo-2,2-difluoro-1-(4-methoxyphenyl)-
  • Ethanone,2-bromo-2,2-difluoro-1-(4-methoxy-3-methylphenyl)-
  • 2-Bromo-2,2-difluoro-1-phenylethanone

Uniqueness

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone

InChI

InChI=1S/C9H5BrF2O3/c10-4-6(13)5-2-1-3-7-8(5)15-9(11,12)14-7/h1-3H,4H2

InChI Key

ZDMUOBYSGZZBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CBr

Origin of Product

United States

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